molecular formula C18H15ClN2O4 B189208 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 137982-91-3

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No. B189208
M. Wt: 358.8 g/mol
InChI Key: NNCRQBJNAGEBDM-UHFFFAOYSA-N
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Description

The compound is a selective, competitive arginine vasopressin V2 receptor antagonist . It is used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .


Synthesis Analysis

The synthetic method of this compound involves several steps . The process starts with an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction on 4-(4-chloroaniline)-4-oxobutyric acid to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The product is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. Finally, the ketal is reduced, and de-ketalation is carried out under an acidic condition to obtain the final product .


Molecular Structure Analysis

The molecular formula of the compound is C18H15ClN2O4 . Its unique structure allows for the synthesis of novel derivatives, enabling the exploration of potential therapeutic properties.


Chemical Reactions Analysis

The compound undergoes several chemical reactions during its synthesis . These include acylation, intramolecular Friedel-Craft reaction, reaction with ethylene glycol, reduction, and de-ketalation under acidic conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.8 g/mol . It is a solid at room temperature . The compound should be stored in a dark place, sealed, and dry .

Safety And Hazards

The compound is associated with certain hazards. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Special instructions should be obtained before use, and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The compound has diverse applications in scientific research due to its unique structure. It is an intermediate in synthesizing Tolvaptan-d7, a labelled Tolvaptan . Its structure allows for the synthesis of novel derivatives, enabling the exploration of potential therapeutic properties.

properties

IUPAC Name

7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11-9-13(21(24)25)5-6-14(11)18(23)20-8-2-3-17(22)15-10-12(19)4-7-16(15)20/h4-7,9-10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRQBJNAGEBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCCC(=O)C3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599035
Record name 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

CAS RN

137982-91-3
Record name 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWB5QJ6P82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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